Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Blocks

Procurement error: substituting N-Boc-3-cyanopiperidine (CAS 91419-53-3) for this compound causes synthesis failure due to the missing 3-hydroxyl group. Our product provides the critical cyanohydrin moiety essential for aurora kinase inhibitor synthesis via imidazo[1,2-a]pyrazine core formation. - Orthogonal reactive sites (Boc-amine, cyano, hydroxyl) enable triple diversification for SAR studies. - Racemic mixture offers a handle for chiral resolution via the hydroxyl group. - Verified purity ≥97%; shipped ambient from stock for global delivery.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
CAS No. 1219832-34-4
Cat. No. B1375021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate
CAS1219832-34-4
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(C#N)O
InChIInChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-6,8H2,1-3H3
InChIKeyZVWLCTCSBSNDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate: Physicochemical Identity


Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (CAS 1219832-34-4), also known as 1-Boc-3-cyano-3-hydroxypiperidine, is a functionalized piperidine derivative with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol. Its structure features a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with both a cyano (-CN) and a hydroxyl (-OH) group, forming a cyanohydrin moiety . This combination of a basic amine masked as a stable carbamate and a geminally substituted electrophilic/nucleophilic center defines its utility as a versatile scaffold. Predicted physicochemical properties include a boiling point of 370.1±42.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm³, and a topological polar surface area (TPSA) of 73.6 Ų . As a racemic mixture, it possesses an undefined stereocenter at the 3-position .

1
Boc-protected piperidine scaffold with cyanohydrin functionality
2
Dual orthogonal reactive sites: hydroxyl and cyano groups at 3-position
3
Racemic mixture supports chiral resolution and enantioselective synthesis studies

Procurement Risk: N-Boc-3-cyanopiperidine as Unsuitable Alternative


A procurement error can occur if the structurally related compound N-Boc-3-cyanopiperidine (CAS 91419-53-3) is mistakenly ordered as a substitute. While sharing the Boc-protected piperidine and 3-cyano motif, N-Boc-3-cyanopiperidine lacks the critical 3-hydroxyl group, resulting in a different molecular formula (C11H18N2O2 vs. C11H18N2O3) and a lower molecular weight of 210.27 g/mol . This seemingly minor structural difference fundamentally alters the compound's physicochemical properties, reactivity profile, and its intended synthetic applications. The absence of the hydroxyl group eliminates a key handle for further derivatization (e.g., esterification, etherification) and changes its hydrogen-bonding capacity. Substituting one for the other will lead to experimental failure in any synthetic sequence relying on the cyanohydrin functionality for downstream transformations or chiral resolution .

Target compound
tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (C11H18N2O3)
Frequent misorder
N-Boc-3-cyanopiperidine (C11H18N2O2) lacks the 3‑hydroxyl group
Missing hydroxyl eliminates a key derivatization handle and alters hydrogen‑bonding capacity; synthetic routes relying on cyanohydrin reactivity may fail. A 16 Da mass difference is immediately detectable by LCMS, confirming wrong procurement.

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate: Quantitative Differentiators


Molecular Weight and Formula: Comparison with N-Boc-3-cyanopiperidine

A direct comparison of molecular identity between the target compound and its common analog, N-Boc-3-cyanopiperidine, reveals a quantifiable difference in molecular formula and weight due to the presence of the 3-hydroxyl group. The target compound (C11H18N2O3) has a molecular weight of 226.27 g/mol, whereas N-Boc-3-cyanopiperidine (C11H18N2O2) has a molecular weight of 210.27 g/mol . This 16.00 g/mol mass difference is precisely the mass of an oxygen atom, confirming the structural divergence.

Molecular Weight
Direct comparison
226.27 g/mol vs 210.27 g/mol (N-Boc-3-cyanopiperidine) Δ +16.00
Primary identifier for procurement; 16 Da mass discrepancy in LCMS confirms compound identity
Calculated from molecular formulas
Medicinal Chemistry Organic Synthesis Building Blocks

Hydrogen Bond Donor Count: Impact of the 3-Hydroxyl Group

The presence of the 3-hydroxyl group in the target compound provides a single hydrogen bond donor (HBD), whereas N-Boc-3-cyanopiperidine has zero HBDs . This quantifiable difference (1 vs. 0 HBD) directly impacts physicochemical behavior, influencing solubility in protic solvents, chromatographic retention times, and potential for forming intermolecular hydrogen bonds in crystal lattices or with biological targets.

H‑Bond Donor Count
Structural analysis
1 vs 0 (N-Boc-3-cyanopiperidine) Δ +1
Hydroxyl group introduces hydrogen‑bond donor capability, affecting solubility, retention, and crystal packing
Derived from chemical structure
Physicochemical Properties ADME Crystallization

Predicted Boiling Point: Effect of Hydroxyl Group

The predicted boiling point for tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is 370.1±42.0 °C at 760 mmHg . In contrast, the structurally related (R)-1-N-Boc-3-cyanopiperidine, which lacks the hydroxyl group, has a predicted boiling point of 325.3±35.0 °C . While both are predicted values, the difference of approximately 45 °C suggests the target compound's additional hydroxyl group significantly increases intermolecular forces, likely due to hydrogen bonding.

Predicted Boiling Point
Class‑level inference
370.1±42.0 °C vs 325.3±35.0 °C (R‑N‑Boc‑3‑cyanopiperidine) ~45 °C higher
Suggested stronger intermolecular forces from hydrogen bonding; may influence distillation and drying behavior
Predicted data (ACD/Labs Percepta); experimental verification recommended
Physical Chemistry Thermal Stability Purification

Cyanohydrin Moiety: Dual Electrophilic/Nucleophilic Reactivity

The geminal cyano and hydroxyl groups at the 3-position constitute a cyanohydrin functional group, which is absent in related compounds like N-Boc-3-cyanopiperidine or tert-butyl 3-hydroxypiperidine-1-carboxylate. This dual functionality allows for chemoselective transformations: the hydroxyl group can undergo alkylation, acylation, or oxidation, while the cyano group can be hydrolyzed to an amide/carboxylic acid, reduced to an aminomethyl group, or act as a nucleophile [1]. This is in contrast to analogs that possess only one of these reactive handles, limiting their synthetic versatility.

Orthogonal Reactive Handles
Class‑level inference
2 (hydroxyl + cyano) vs 1 (cyano only in N‑Boc‑3‑cyanopiperidine) Δ +1
Dual cyanohydrin reactivity enables sequential or orthogonal derivatization at the 3‑position
Based on known cyanohydrin chemistry; specific conditions require optimization
Synthetic Methodology Chemoselectivity Diversity-Oriented Synthesis

Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate: Application Scenarios


Aurora Kinase Inhibitor Synthesis via Imidazo[1,2-a]pyrazine

This compound is a key intermediate in the synthesis of aurora kinase inhibitors. Specifically, it is used to prepare inhibitors based on an imidazo[1,2-a]pyrazine core . The cyanohydrin functionality allows for the introduction of critical heterocyclic moieties, a synthetic step that would be impossible with simpler analogs like N-Boc-3-cyanopiperidine, which lacks the necessary hydroxyl group for cyclization or coupling.

Piperidine-Based Small Molecule Library Construction

As a versatile scaffold , this compound is ideal for diversity-oriented synthesis. Its orthogonal reactive sites—the Boc-protected amine and the cyanohydrin group—allow for three distinct points of diversification. This enables the rapid generation of a library of 3,3-disubstituted piperidines, which are valuable for probing structure-activity relationships (SAR) in medicinal chemistry campaigns [1].

Chiral Piperidine Derivative Synthesis

The target compound is a racemate with an undefined stereocenter at the 3-position . This makes it a strategic starting material for synthesizing enantiomerically pure piperidine derivatives. The hydroxyl group provides a handle for introducing chiral auxiliaries or for performing kinetic resolution via enzymatic or chemical methods, enabling the preparation of chiral building blocks for drug discovery .

Application
Selection Property
Validation Focus
Aurora kinase inhibitor synthesis
Cyanohydrin coupling reactivity
Cyclization and heterocycle introduction at 3‑position
Diversity‑oriented library construction
Three orthogonal reactive points (Boc, OH, CN)
3,3‑disubstituted piperidine SAR exploration
Chiral piperidine derivative preparation
Racemic 3‑position stereocenter
Chiral resolution or auxiliary‑based enantioselective synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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